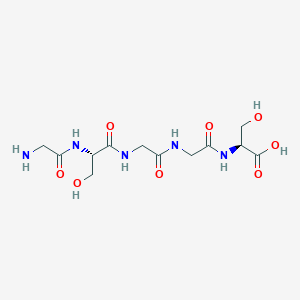
Glycyl-L-serylglycylglycyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-serylglycylglycyl-L-serine is a peptide compound composed of glycine and serine residues. It has the molecular formula C12H21N5O8 and contains various functional groups, including carboxylic acids, amides, amines, hydroxyl groups, and alcohols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycyl-L-serine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of functional groups to prevent unwanted side reactions. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the desired peptide chain. After the synthesis is complete, the protecting groups are removed, and the peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the automated synthesis of peptides on a solid support, which simplifies the purification process and reduces the risk of contamination. The use of advanced peptide synthesizers and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Glycyl-L-serylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the amide bonds can produce primary amines.
科学的研究の応用
Glycyl-L-serylglycylglycyl-L-serine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies and can be used to investigate protein-protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: It is utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of Glycyl-L-serylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Glycyl-L-serine: A dipeptide composed of glycine and serine, used in similar research applications.
L-serylglycylglycyl-L-serine: Another peptide with a similar structure but different sequence, which may exhibit distinct biological activities.
Uniqueness
Glycyl-L-serylglycylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
265979-98-4 |
|---|---|
分子式 |
C12H21N5O8 |
分子量 |
363.32 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C12H21N5O8/c13-1-8(20)16-6(4-18)11(23)15-2-9(21)14-3-10(22)17-7(5-19)12(24)25/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,23)(H,16,20)(H,17,22)(H,24,25)/t6-,7-/m0/s1 |
InChIキー |
MQNNQCXOZSCZKX-BQBZGAKWSA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
正規SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
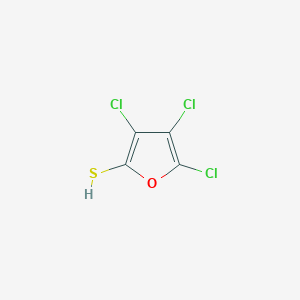
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
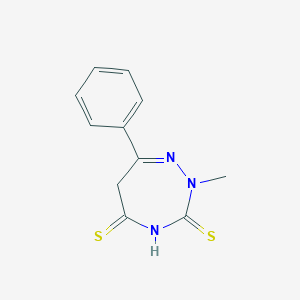
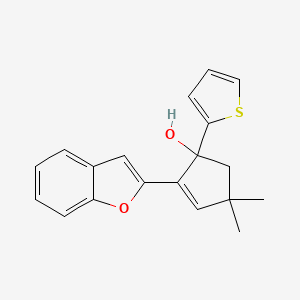
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
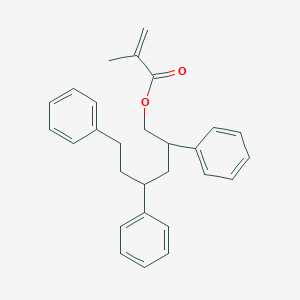

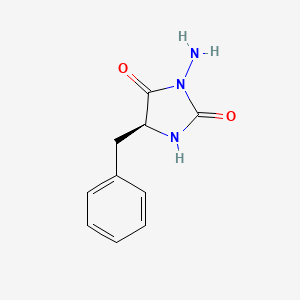
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
